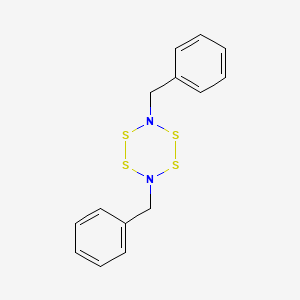
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane is a chemical compound known for its unique structure and properties It belongs to the class of tetrathiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane typically involves the reaction of benzylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of 3,6-dichloro-1,2,4,5-tetrazine as an electrophile, which reacts with benzylamine to form the desired product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-nitrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one or more substituents on the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-nitrogen compounds.
Substitution: Various substituted tetrathiadiazines.
科学的研究の応用
3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-nitrogen compounds. It is also studied for its reactivity and stability under different conditions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
3,6-Dibenzyl-1,2-dihydro-1,2,4,5-tetraazine: Similar structure but lacks sulfur atoms, leading to different chemical properties and reactivity.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an electrophile in the synthesis of 3,6-Dibenzyl-1,2,4,5,3,6-tetrathiadiazinane.
3,6-Bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Another derivative with different substituents, affecting its thermal stability and reactivity.
Uniqueness
This compound is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
26500-64-1 |
|---|---|
分子式 |
C14H14N2S4 |
分子量 |
338.5 g/mol |
IUPAC名 |
3,6-dibenzyl-1,2,4,5,3,6-tetrathiadiazinane |
InChI |
InChI=1S/C14H14N2S4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
WNJNCMLFGIWIRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2SSN(SS2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


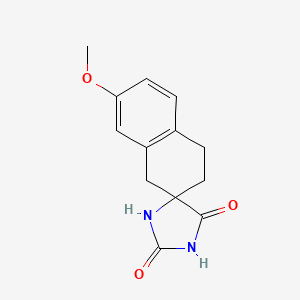
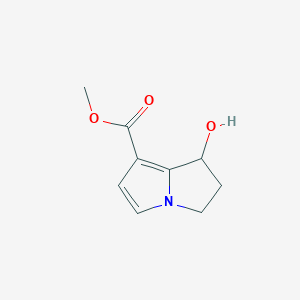
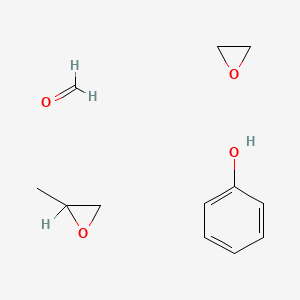
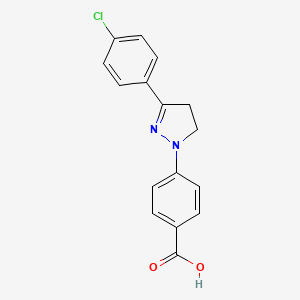

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
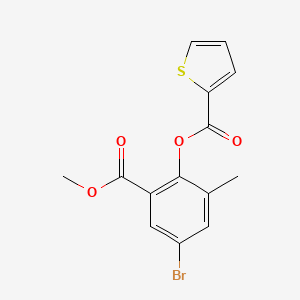

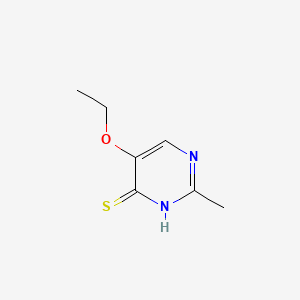
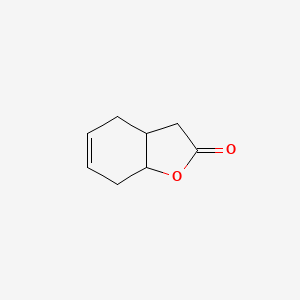
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

